(Boc-Cys-OH)2
Overview
Description
“(Boc-Cys-OH)2”, also known as Nα,Nα′-di-Boc-L-cystine, is a cysteine derivative . It has a molecular weight of 440.53 .
Synthesis Analysis
“(Boc-Cys-OH)2” is used in the synthesis of Toll-Like Receptor-2 agonists lipopeptides, which are potential vaccine adjuvants . It is also used in Boc solid-phase peptide synthesis .
Molecular Structure Analysis
The empirical formula of “(Boc-Cys-OH)2” is C16H28N2O8S2 . The SMILES string representation is CC(C)(C)OC(=O)NC@@HOC(C)(C)C)C(O)=O)C(O)=O
.
Chemical Reactions Analysis
“(Boc-Cys-OH)2” is suitable for Boc solid-phase peptide synthesis . The specific chemical reactions it undergoes depend on the context of the synthesis.
Physical And Chemical Properties Analysis
“(Boc-Cys-OH)2” is a white powder . It has an optical activity of [α]20/D −120±3°, c = 2% in acetic acid .
Scientific Research Applications
Peptide Chemistry and Synthesis:
- (Boc-Cys-OH)2 is used in the protection and activation of the thiol function of cysteine in peptide synthesis. For instance, the 3-nitro-2-pyridinesulfenyl (Npys) group, derived from Boc-Cys(Npys)–OH, is effective for this purpose and is resistant to various acids (Matsueda et al., 1981).
- Boc-Cys(S-Pyr)-OH, a derivative of (Boc-Cys-OH)2, facilitates the formation of heterodisulfide bonds in peptide synthesis (Huang & Carey, 2009).
Photocatalysis and Material Science:
- (BiO)2CO3 (BOC), a material related to (Boc-Cys-OH)2, is used in various fields like healthcare, photocatalysis, and supercapacitors. It has been studied for its photocatalytic properties, and various modification strategies have been developed to enhance its performance (Ni et al., 2016).
Organic Synthesis and Analytical Chemistry:
- The introduction of the tert-butyloxycarbonyl-group (Boc) into ribonucleosides for ribonucleotide synthesis is an important application in organic chemistry (Losse & Süptitz, 1990).
- In analytical chemistry, imidazole and trifluoroethanol are used for the removal of excess (BOC)2O in chemical reactions, demonstrating its role in the synthesis and purification processes (Basel & Hassner, 2001).
Neuroscience and Psychological Assessment:
- Although not directly related to (Boc-Cys-OH)2, the Children's Yale-Brown Obsessive Compulsive Scale (CY-BOCS) is an important tool in psychological assessment, especially for children with obsessive-compulsive disorder (McKay et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDQAZHYHAOTKR-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Boc-Cys-OH)2 | |
CAS RN |
10389-65-8 | |
Record name | N,N′-Bis(tert-butoxycarbonyl)-L-cystine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10389-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-bis[tert-butoxycarbonyl]-L-cysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.